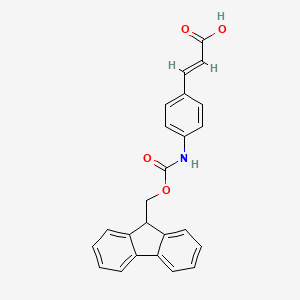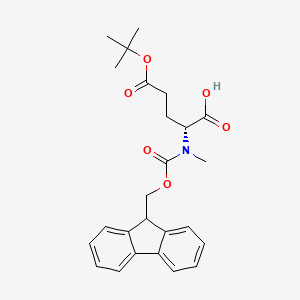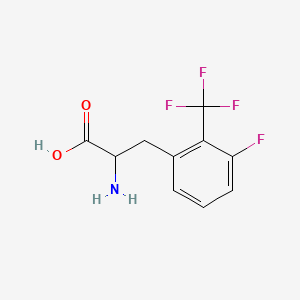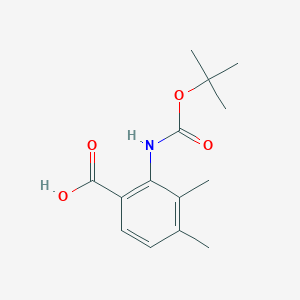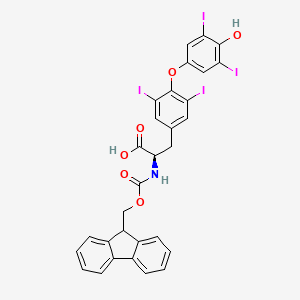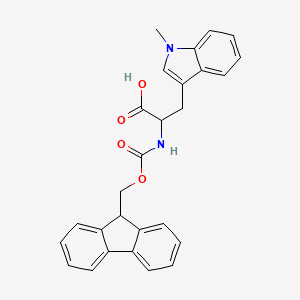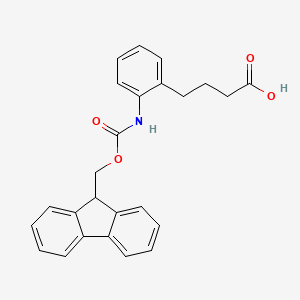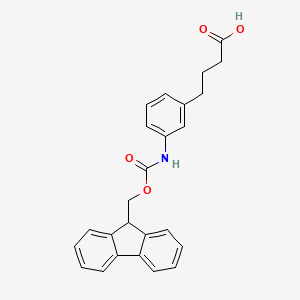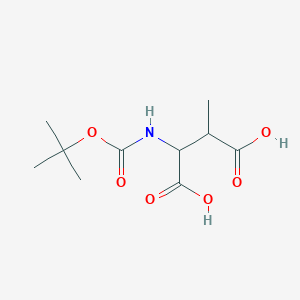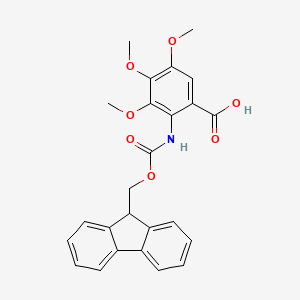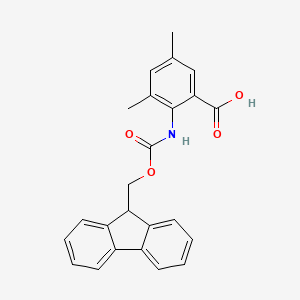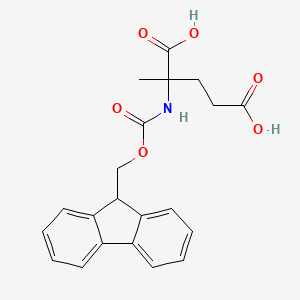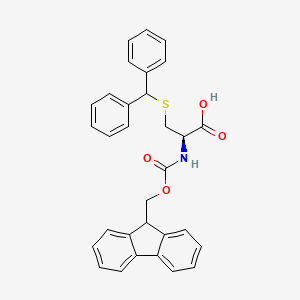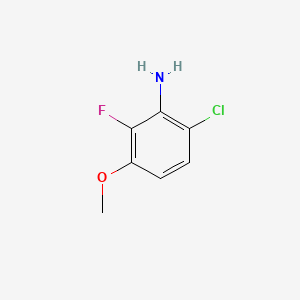
6-Chloro-2-fluoro-3-methoxyaniline
Übersicht
Beschreibung
6-Chloro-2-fluoro-3-methoxyaniline is a chemical compound with the molecular formula C7H7ClFNO. It has a molecular weight of 175.59 .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-fluoro-3-methoxyaniline is1S/C7H7ClFNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 . This code represents the specific structure of the molecule. Physical And Chemical Properties Analysis
6-Chloro-2-fluoro-3-methoxyaniline is a solid at room temperature . It has a boiling point of 40-43 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Convenient Preparation of Related Compounds : A study by Patrick, Rogers, and Gorrell (2002) demonstrates the use of related chemical compounds for the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, highlighting the utility of similar structures in chemical synthesis (Patrick, Rogers, & Gorrell, 2002).
- Synthesis of Benzo[b]thiophene Derivatives : Campaigne and Kim (1983) discuss the synthesis of benzo[b]thiophene derivatives using 6-fluoro and 6-chloro analogs, indicating the importance of such compounds in creating complex organic molecules (Campaigne & Kim, 1983).
- Synthesis of Quinoline Derivatives : Zhao, Lei, and Guo (2017) describe the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a process involving compounds structurally similar to 6-Chloro-2-fluoro-3-methoxyaniline, emphasizing their relevance in synthesizing quinoline derivatives (Zhao, Lei, & Guo, 2017).
Crystallography and Structural Analysis
- Structural Systematics of Proton-Transfer Compounds : Smith, Wermuth, Healy, and White (2011) conducted a study on the crystal structures of proton-transfer compounds involving monosubstituted anilines like 4-fluoroaniline and 4-chloroaniline, which are structurally related to 6-Chloro-2-fluoro-3-methoxyaniline. This research illustrates the compound's potential in crystallography and structural analysis (Smith, Wermuth, Healy, & White, 2011).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Antimalarial Compounds : O’Neill, Storr, and Park (1998) explored the synthesis of 5-fluoroprimaquine, an antimalarial drug, using intermediates that include 6-fluoro and 6-methoxy derivatives. This highlights the potential application of similar compounds in medicinal chemistry (O’Neill, Storr, & Park, 1998).
Synthesis of Novel Compounds
- Synthesis of Quinoline Derivatives : The research by Wang, Ding, Zheng, Bao, and Peng (2018) on the synthesis of quinoline-2-carboxylate derivatives via a rhodium-catalyzed oxidative annulation process, shows the relevance of compounds like 6-Chloro-2-fluoro-3-methoxyaniline in creating novel chemical structures (Wang, Ding, Zheng, Bao, & Peng, 2018).
Cytotoxicity Studies
- Evaluation of Isatin Derivatives : Reddy, Pallela, Kim, Won, and Shim (2013) synthesized a series of isatin derivatives, including those with chloro and fluoro substitutions, to evaluate their cytotoxic activities. This study suggests the potential use of 6-Chloro-2-fluoro-3-methoxyaniline-related compounds in cytotoxicity and anticancer research (Reddy, Pallela, Kim, Won, & Shim, 2013).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302+H312;H373, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
6-chloro-2-fluoro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRCLZVZMHSIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-fluoro-3-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



